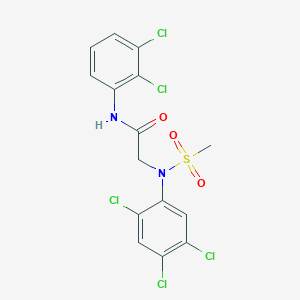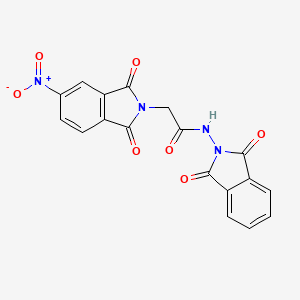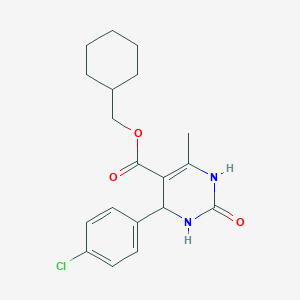![molecular formula C17H19IO3 B5108313 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene, also known as IEMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene involves the inhibition of tubulin activity, which leads to cell death in cancer cells. Tubulin is a protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin activity, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene disrupts the formation of microtubules, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can induce cell death in cancer cells, but it does not affect normal cells. This selectivity is due to the higher expression of tubulin in cancer cells compared to normal cells. In addition, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been shown to inhibit the growth of cancer cells in vivo, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is its selectivity for cancer cells, which reduces the potential for side effects. In addition, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can be synthesized in a relatively simple manner, making it accessible for laboratory experiments. However, one limitation of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the study of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene include the development of more potent analogs, investigation of its potential as a building block for novel materials, and further research in organic electronics.
Synthesemethoden
The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene involves the reaction of 1,4-dimethyl-2,5-diiodobenzene with 2-(3-ethoxyphenoxy)ethylbromide in the presence of a palladium catalyst. The reaction yields 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene, which can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been studied for its potential applications in several scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been investigated for its potential as an anticancer agent. Studies have shown that 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can induce cell death in cancer cells by inhibiting the activity of tubulin, a protein involved in cell division. In materials science, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been studied for its potential as a building block in the synthesis of novel materials with unique properties. In organic electronics, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been investigated for its potential as a semiconducting material in the fabrication of organic field-effect transistors.
Eigenschaften
IUPAC Name |
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO3/c1-3-19-14-5-4-6-15(12-14)20-9-10-21-17-8-7-13(2)11-16(17)18/h4-8,11-12H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWCPOOASFMWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5108238.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)
![2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)


![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)

![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5108353.png)